3-Nitro-2-phenylquinoline-Derived 1,2-Dihydroquinolines Demonstrate Selective Anti-Breast Cancer Activity with Sub-5 μM Potency in MCF-7 Cells
A series of 3-nitro-2-phenyl-1,2-dihydroquinoline derivatives (designed from the 3-nitro-2-phenylquinoline scaffold) were evaluated against five human cancer cell lines. The most active compounds exhibited selective potency against MCF-7 breast cancer cells. Compounds 12e and 12b demonstrated IC50 values of 2.56 ± 0.32 μM and 4.08 ± 0.19 μM, respectively, against MCF-7 [1]. In contrast, the same series showed significantly reduced activity (or higher IC50 values) against DU-145 (prostate), MDA-MB-231 (triple-negative breast), HCT-116 (colon), and A549 (lung) cancer cell lines, indicating a therapeutic selectivity window that may be absent in broader-spectrum quinoline analogs [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Derivative 12e: IC50 = 2.56 ± 0.32 μM; Derivative 12b: IC50 = 4.08 ± 0.19 μM |
| Comparator Or Baseline | Same derivative series against DU-145, MDA-MB-231, HCT-116, A549 cells: significantly reduced activity |
| Quantified Difference | Selective activity against MCF-7 relative to other tested cancer cell lines |
| Conditions | MTT assay; 3-nitro-2-phenyl-1,2-dihydroquinoline derivatives; 48-hour incubation |
Why This Matters
This evidence indicates that the 3-nitro-2-phenylquinoline scaffold generates derivatives with selective anti-breast cancer potential, supporting its procurement for focused anticancer screening programs rather than broad-spectrum quinoline libraries.
- [1] Panigrahi G, Ambadipudi SSSS, Ahemad MA, et al. Design, Synthesis, and Biological Evaluation of 3‐Nitro‐2‐phenyl‐1,2‐dihydroquinoline Derivatives as Potential Anti‐Breast Cancer Agents. ChemistrySelect. 2025;10(41):e202503955. View Source
